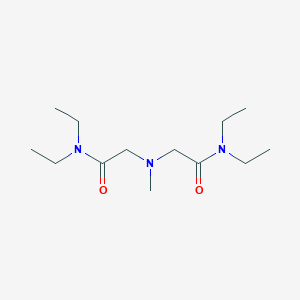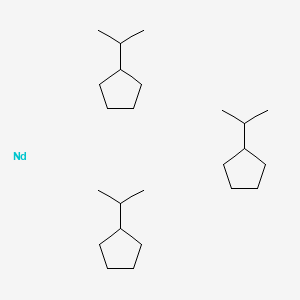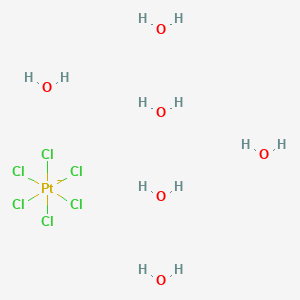
2,2'-(Methylazanediyl)bis(N,N-diethylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Methylazanediyl)bis(N,N-diethylacetamide): is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with metal ions . It is a functionalized diacetamide ligand, which means it has two acetamide groups attached to a central amine nitrogen atom .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) typically involves the reaction of N,N-diethylacetamide with a methylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N,N-diethylacetamide and a methylamine derivative.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .
化学反応の分析
Types of Reactions: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, acting as a tridentate ligand.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Complexation Reactions: Common reagents include metal salts such as neodymium chloride.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. The reactions are carried out under controlled conditions to ensure selective substitution.
Major Products:
Complexation Reactions: The major products are metal-ligand complexes, where the ligand coordinates to the metal ion through its nitrogen and oxygen atoms.
Substitution Reactions: The major products depend on the specific substitution reaction but generally involve the replacement of one or more functional groups on the ligand.
科学的研究の応用
作用機序
The mechanism of action of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves its ability to act as a tridentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets are the metal ions, and the pathways involved include the formation of metal-ligand complexes .
類似化合物との比較
2,2’-(Benzylazanediyl)bis(N,N-dimethylacetamide): This compound has a benzyl group instead of a methyl group, which can influence its complexation behavior and stability.
2,2’-Azanediylbis(N,N-dimethylacetamide): This compound lacks the methyl group, which can affect its binding strength with metal ions.
2,2’-Oxybis(N,N-dimethylacetamide): This ether-functionalized ligand forms weaker complexes with metal ions compared to the amine-functionalized ligand.
Uniqueness: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) is unique due to its ability to form thermodynamically strong complexes with metal ions. The presence of the methyl group allows for fine-tuning of the binding strength with metal ions, which is not possible with ether-functionalized ligands .
特性
分子式 |
C13H27N3O2 |
|---|---|
分子量 |
257.37 g/mol |
IUPAC名 |
2-[[2-(diethylamino)-2-oxoethyl]-methylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C13H27N3O2/c1-6-15(7-2)12(17)10-14(5)11-13(18)16(8-3)9-4/h6-11H2,1-5H3 |
InChIキー |
HAAKEGMMVLTNLV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CN(C)CC(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)



![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
